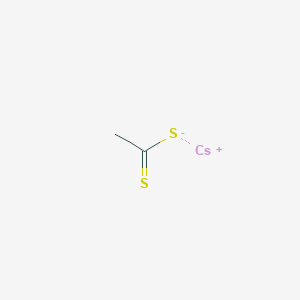
caesium(1+) ethanethioylsulfanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of caesium(1+) ethanethioylsulfanide typically involves the reaction of caesium salts with ethanethioylsulfanide precursors under controlled conditions. One common method includes the reaction of caesium hydroxide with ethanethioylsulfanide in an aqueous medium, followed by purification through crystallization.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under specific temperature and pressure conditions to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Caesium(1+) ethanethioylsulfanide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form caesium sulfonates.
Reduction: Reduction reactions can yield caesium ethanethioylsulfides.
Substitution: It can participate in substitution reactions where the ethanethioyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures ranging from 25°C to 100°C and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include caesium sulfonates, caesium ethanethioylsulfides, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Caesium(1+) ethanethioylsulfanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and effects on cell function and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism by which caesium(1+) ethanethioylsulfanide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can modulate ion channels and enzymes, leading to changes in cellular processes such as signal transduction and metabolic pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to caesium(1+) ethanethioylsulfanide include:
- Caesium ethanesulfonate
- Caesium ethanethioate
- Caesium ethanedisulfonate
Uniqueness
Its ability to undergo a variety of chemical reactions and its diverse applications in scientific research make it a compound of significant interest .
Properties
IUPAC Name |
cesium;ethanedithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4S2.Cs/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQPVGNDWYGTAL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)[S-].[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3CsS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)
![tert-butyl N-[(4-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B6612184.png)
![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)
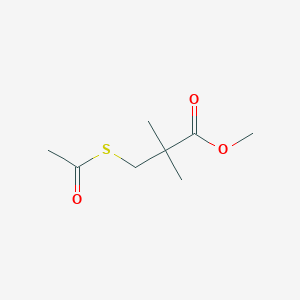
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)
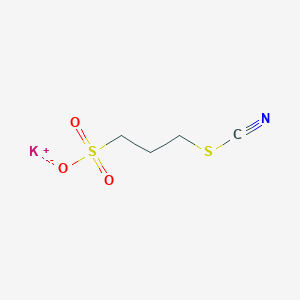
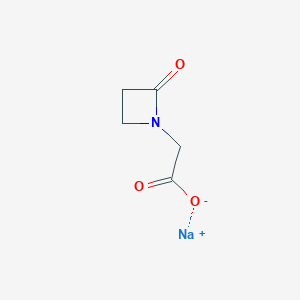

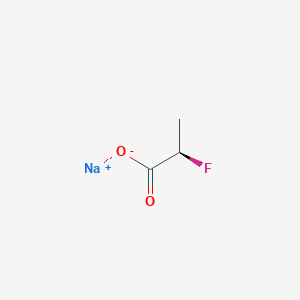
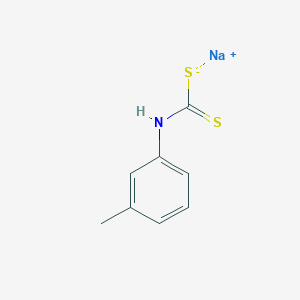
![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)

